4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Description
4-(2,4-Difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with difluorophenyl and trifluoromethoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5N2OS/c17-9-1-6-12(13(18)7-9)14-8-25-15(23-14)22-10-2-4-11(5-3-10)24-16(19,20)21/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNBFSEPQBKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=C(C=C(C=C3)F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2,4-difluoroacetophenone can react with thiourea under acidic conditions to form the thiazole core.
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Substitution Reactions: : The introduction of the trifluoromethoxyphenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazole intermediate with 4-(trifluoromethoxy)aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,4-Difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine: Lacks the trifluoromethoxyphenyl group, which may alter its biological activity and chemical properties.
N-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: Lacks the difluorophenyl group, potentially affecting its interaction with biological targets.
Uniqueness
The presence of both the difluorophenyl and trifluoromethoxyphenyl groups in 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine imparts unique chemical and biological properties. This dual substitution enhances its potential as a versatile compound in medicinal chemistry and other scientific research areas.
This detailed overview provides a comprehensive understanding of 4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
